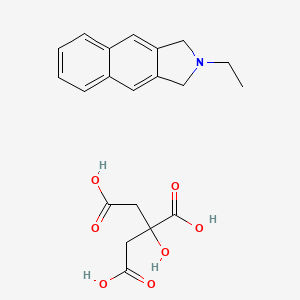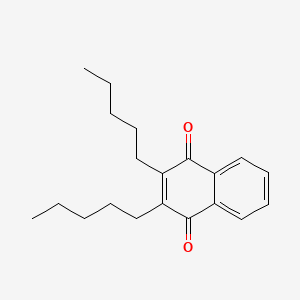![molecular formula C9H15BrO4 B14336414 2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) CAS No. 94977-11-4](/img/structure/B14336414.png)
2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) is an organic compound characterized by the presence of oxirane (epoxide) groups and a brominated propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) typically involves the reaction of 3-bromopropane-1,2-diol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane rings.
Reaction Conditions:
Temperature: Typically carried out at room temperature to 50°C.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst/Base: Sodium hydroxide or potassium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane rings can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding diols or reduced to remove the bromine atom.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Lewis acids such as boron trifluoride or aluminum chloride for ring-opening reactions.
Major Products
Diols: Formed from ring-opening reactions.
Substituted Epoxides: Resulting from nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating polymers and copolymers with specific properties.
Biology and Medicine
In biological and medical research, this compound can be used to modify biomolecules or surfaces to study interactions at the molecular level. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry
In the industrial sector, this compound is utilized in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials. Its ability to form cross-linked networks makes it valuable for creating materials with high mechanical strength and chemical resistance.
Mécanisme D'action
The mechanism by which 2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) exerts its effects involves the reactivity of its oxirane rings and bromine atom. The oxirane rings can undergo nucleophilic attack, leading to ring-opening and the formation of new bonds. The bromine atom can participate in substitution reactions, allowing for further functionalization of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2,3-epoxypropoxy)butane: Similar structure but with a butane backbone instead of bromopropane.
1,2-Bis(2,3-epoxypropoxy)ethane: Contains an ethane backbone and two oxirane groups.
Uniqueness
2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) is unique due to the presence of the bromine atom, which provides additional reactivity and allows for a wider range of chemical modifications compared to similar compounds without halogen atoms.
This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial applications, offering unique opportunities for innovation and development.
Propriétés
Numéro CAS |
94977-11-4 |
|---|---|
Formule moléculaire |
C9H15BrO4 |
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
2-[[1-bromo-3-(oxiran-2-ylmethoxy)propan-2-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C9H15BrO4/c10-1-7(12-5-9-6-14-9)2-11-3-8-4-13-8/h7-9H,1-6H2 |
Clé InChI |
SEYMKFXGUBPSPP-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COCC(CBr)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



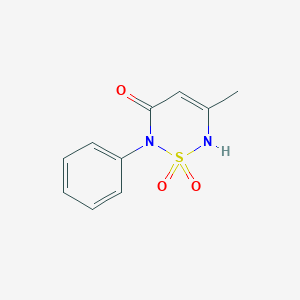
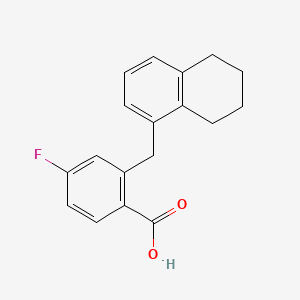
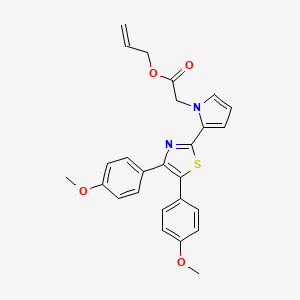
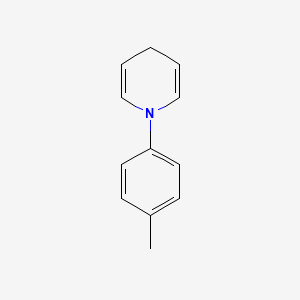

![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)
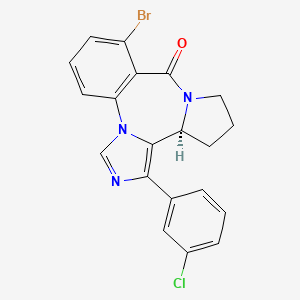

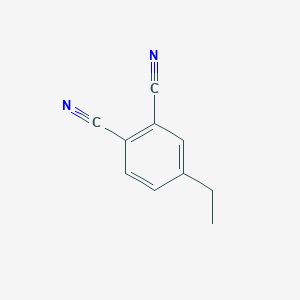

![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
